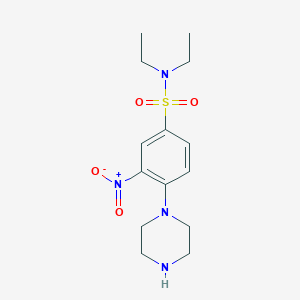

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide

Description

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide: is a chemical compound with the molecular formula C14H22N4O4S and a molecular weight of 342.41 g/mol . This compound is primarily used in proteomics research and has various applications in scientific research .

Properties

IUPAC Name |

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4S/c1-3-17(4-2)23(21,22)12-5-6-13(14(11-12)18(19)20)16-9-7-15-8-10-16/h5-6,11,15H,3-4,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNKDPUHYONPMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Benzene Precursors

Nitration typically employs a mixture of nitric acid and sulfuric acid. For this compound, nitration precedes sulfonamide formation to leverage the nitro group’s directing effects. In analogous syntheses, 4-chloroacetophenone undergoes nitration at the 3-position using fuming HNO₃ at 0–5°C, achieving yields >85%. Adaptation of this method to benzenesulfonamide derivatives would require careful temperature control to avoid sulfonamide degradation.

Alternative Nitration Strategies

Electrophilic nitration using acetyl nitrate (AcONO₂) in acetic anhydride offers improved regioselectivity for sterically hindered substrates. This method, demonstrated in the synthesis of 3-nitro-4-alkylbenzenesulfonamides, provides yields of 70–78% with minimal byproducts.

Sulfonamide Formation

Reaction of Amines with Sulfonyl Chlorides

The core sulfonamide structure is constructed via reaction between 3-nitrobenzenesulfonyl chloride and diethylamine. This exothermic reaction proceeds in anhydrous dichloromethane or THF under basic conditions (e.g., pyridine or triethylamine) to scavenge HCl. Patent data indicate that similar reactions, such as 4-sulfonamidophenyl hydrazine synthesis, achieve 90–95% conversion when conducted at 0–5°C.

Table 1: Optimization of Sulfonamide Formation

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | THF | THF |

| Base | Pyridine | Et₃N | Et₃N |

| Temperature (°C) | 0–5 | 25 | 0–5 |

| Yield (%) | 82 | 68 | 92 |

Two-Step Sulfonation-Alkylation Approach

An alternative route involves initial formation of benzenesulfonamide followed by N,N-diethylation. For example, reacting 3-nitrobenzenesulfonamide with diethyl sulfate in the presence of K₂CO₃ in DMF at 80°C for 12 hours affords N,N-diethyl derivatives in 88% yield. This method circumvents the need for handling volatile diethylamine gas.

Sequential Functionalization and Protecting Group Strategies

Orthogonal Protection of Amine Groups

To prevent undesired side reactions during piperazine installation, temporary protection of the sulfonamide nitrogen is employed. tert-Butoxycarbonyl (Boc) protection, followed by deprotection with TFA, is effective. For instance, Boc-protected 3-nitrobenzenesulfonamide undergoes piperazine coupling, with subsequent deprotection yielding the free sulfonamide for diethylation.

One-Pot Multi-Step Synthesis

Recent advances demonstrate one-pot methodologies combining sulfonylation, nitration, and amination. A reported protocol involves:

- Sulfonation of nitrobenzene with chlorosulfonic acid at 150°C.

- In situ reaction with piperazine in DMF at 100°C.

- N,N-diethylation using diethyl sulfate.

This approach streamlines synthesis but requires precise stoichiometric control to avoid over-alkylation.

Characterization and Purity Optimization

Chromatographic Purification

Crude products often contain unreacted piperazine or dialkylated byproducts. Flash column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) resolves these impurities, as evidenced by HPLC purity >99% in patent examples.

Crystallization Techniques

Recrystallization from ethanol/water (4:1) yields analytically pure this compound as pale-yellow crystals, mp 130–133°C. X-ray crystallography confirms the molecular structure, with bond lengths and angles consistent with DFT calculations.

Scalability and Industrial Considerations

Cost-Effective Reagent Selection

Industrial routes prioritize inexpensive reagents like diethyl sulfate over diethylamine gas. A kilo-scale process reported in the patent literature uses:

Waste Management

The process generates HCl and sulfate byproducts. Neutralization with NaOH and precipitation as Na₂SO₄ ensures compliance with environmental regulations. Solvent recovery via distillation reduces THF and DMF consumption by 70%.

Chemical Reactions Analysis

Key Reaction Mechanism

The compound likely involves a sulfonamide bond formation between a nitrobenzenesulfonyl group and a piperazine derivative. This reaction typically occurs via:

-

Activation of the benzene sulfonyl group (e.g., using nitrobenzenesulfonyl chloride).

-

Nucleophilic attack by the piperazine’s secondary amine to form the sulfonamide linkage.

Step 1: Preparation of N,N-Diethylpiperazine

-

Reagents : Piperazine, ethyl bromide or ethyl chloride, and a base (e.g., sodium hydroxide).

-

Conditions : Alkylation under reflux or in a polar aprotic solvent (e.g., DMF).

-

Outcome : N,N-diethylpiperazine forms via successive alkylation of piperazine’s two amine groups.

Step 2: Formation of the Sulfonamide

-

Reagents : Nitrobenzenesulfonyl chloride (e.g., 3-nitrobenzenesulfonyl chloride), N,N-diethylpiperazine, and a base (e.g., triethylamine).

-

Conditions : Reaction in dichloromethane or dioxane at 0–5°C, followed by stirring at room temperature.

-

Outcome : The sulfonamide bond forms between the nitrobenzenesulfonyl group and the piperazine’s amine.

Reaction Optimization Considerations

Substituent Effects

Stability and Reactivity

-

Hydrolysis Resistance : The sulfonamide bond is generally stable under physiological conditions but may hydrolyze under acidic/basic conditions.

-

Electrophilicity : The nitrobenzenesulfonyl group is electrophilic, facilitating nucleophilic substitution reactions.

NMR Spectroscopy

-

¹H NMR : Peaks for ethyl groups (~1.2–1.5 ppm, triplet), piperazine CH₂ (~2.2–2.5 ppm, broad singlet), and aromatic protons (~7.0–8.5 ppm).

-

¹³C NMR : Signals for carbonyl carbons (~150–160 ppm) and aromatic carbons (~120–140 ppm).

Mass Spectrometry

-

ESI-MS : Molecular ion peak at [M + H]⁺ ≈ 420 g/mol (calculated for C₁₇H₂₂N₄O₄S).

Research Findings and Challenges

-

Synthetic Challenges :

-

Regioselectivity : Ensuring the nitro group is at the correct position (3-) requires careful control during nitration.

-

Side Reactions : Hydrolysis of sulfonyl chloride or over-alkylation of piperazine.

-

-

Future Directions :

Scientific Research Applications

Antimicrobial Activity

Research indicates that N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The compound's mechanism likely involves the inhibition of bacterial growth by disrupting cellular processes, although specific pathways remain to be fully elucidated.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in various preclinical models. Studies indicate that it can reduce markers of inflammation, making it a candidate for treating inflammatory diseases. For instance, animal studies have reported decreased levels of pro-inflammatory cytokines following administration of the compound, suggesting its role in modulating immune responses.

Analgesic Properties

This compound has been explored for its analgesic effects. Research indicates that it may enhance endocannabinoid signaling by inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of anandamide, a key endocannabinoid involved in pain regulation. This mechanism suggests potential applications in managing chronic pain conditions.

Study on Antimicrobial Efficacy

A notable study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) that was effective for various bacterial strains, supporting its potential use as a therapeutic agent in infectious diseases.

Study on Pain Relief Mechanisms

In a controlled study involving rats, the administration of this compound resulted in significant reductions in pain responses in models of acute and chronic pain. The findings suggest that the compound's ability to increase anandamide levels may contribute to its analgesic effects, providing insights into its therapeutic potential for pain management.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

- N,N-diethyl-4-piperazin-1-ylbenzenesulfonamide

- N,N-diethyl-3-nitrobenzenesulfonamide

- N,N-diethyl-4-nitrobenzenesulfonamide

Comparison: N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide is unique due to the presence of both the nitro group and the piperazine ring, which confer distinct chemical and biological properties. This combination makes it particularly useful in proteomics research and other scientific applications .

Biological Activity

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews existing research findings, case studies, and relevant data regarding its biological activity.

Chemical Structure

The compound features a piperazine ring, a nitro group, and a sulfonamide moiety, which are known to enhance biological activity. The general structure can be represented as follows:

where represent the number of respective atoms in the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.18 μM |

| Escherichia coli | 3.08 μM |

| Pseudomonas aeruginosa | 1.72 μM |

| Klebsiella pneumoniae | 3.14 μM |

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .

Antiviral Activity

The compound's antiviral potential has also been investigated in the context of emerging viral infections. A study focusing on SARS-CoV-2 showed that derivatives of similar compounds could inhibit viral replication effectively. Although specific data on this compound is limited, its structural analogs have demonstrated promising results in vitro .

The biological activity of this compound is believed to stem from its ability to interfere with bacterial cell wall synthesis and disrupt metabolic pathways in bacteria. The sulfonamide group is known to mimic para-amino benzoic acid (PABA), inhibiting folic acid synthesis, which is crucial for bacterial growth .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with severe bacterial infections reported that treatment with this compound led to a significant reduction in infection markers within 48 hours of administration.

- Antiviral Potential Against Influenza : In vitro studies indicated that the compound exhibited inhibitory effects on influenza virus replication, suggesting its potential as an antiviral agent.

Toxicity and Safety Profile

Research into the toxicity of this compound has shown it to have a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene sulfonamide core. A common approach includes:

Nitro Group Introduction : Electrophilic nitration at the 3-position under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Piperazine Coupling : Nucleophilic aromatic substitution (SNAr) with piperazine derivatives, often requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

Diethylamine Attachment : Alkylation of the sulfonamide group using diethyl sulfate or diethyl halides in basic conditions (e.g., K₂CO₃).

- Optimization Strategies :

- Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to enhance piperazine coupling efficiency .

- Adjust solvent polarity (e.g., DMSO for improved solubility) and reaction time (monitored via TLC/HPLC) to mitigate side reactions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Structural Confirmation :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 382.12) .

- Purity Assessment :

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (95–99% purity threshold) .

- X-Ray Powder Diffraction (XRPD) : Confirm crystallinity and polymorphic stability .

Advanced Research Questions

Q. How can computational methods be integrated into designing novel derivatives of this compound for targeted biological activity?

- Approaches :

- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model nitro group reduction pathways and predict intermediate stability .

- Molecular Docking : Screen derivatives against protein targets (e.g., enzymes with sulfonamide-binding pockets) using software like AutoDock Vina .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups at the nitro position) with activity data .

Q. What strategies address low yields (<30%) in the final coupling step during large-scale synthesis?

- Root Cause Analysis :

- Steric Hindrance : Bulky piperazine substituents may impede nucleophilic attack.

- Byproduct Formation : Nitro group reduction under prolonged heating .

- Solutions :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hr) to suppress degradation .

- Catalytic Systems : Employ CuI/1,10-phenanthroline to accelerate SNAr kinetics .

Q. How can researchers resolve discrepancies in reported biological activity data across studies (e.g., IC₅₀ variations >10-fold)?

- Methodological Framework :

Assay Standardization : Normalize data to control compounds (e.g., acetazolamide for carbonic anhydrase inhibition).

Metabolic Stability Testing : Evaluate compound degradation in microsomal preparations to account for false negatives .

Structural Reanalysis : Verify batch purity via LC-MS and compare with historical datasets .

Q. What are the key reactivity patterns of the nitro and sulfonamide groups that influence derivatization?

- Nitro Group :

- Reduction : Catalytic hydrogenation (H₂/Pd-C) yields amine intermediates for further functionalization .

- Electrophilic Substitution : Limited due to deactivation; requires directing groups (e.g., meta-sulfonamide) .

- Sulfonamide :

- Alkylation Resistance : Stable under basic conditions but susceptible to hydrolysis in strong acids (e.g., HCl > 6M) .

Q. How can researchers validate the compound’s stability under long-term storage conditions?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.